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Compound of Interest

Compound Name: 4-Methylbenzothioamide

Cat. No.: B157381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylbenzothioamide, a

valuable building block in medicinal chemistry and drug discovery. This document details its

molecular structure, physicochemical properties, a robust experimental protocol for its

synthesis, and a thorough analysis of its spectroscopic characteristics.

Core Molecular Information
4-Methylbenzothioamide, also known as p-toluthioamide, is an aromatic thioamide derivative.

Its structure features a benzene ring substituted with a methyl group at the para position and a

thioamide group.

Molecular Structure:

Chemical Formula: C₈H₉NS

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 4-Methylbenzothioamide is presented in the table

below for easy reference and comparison.
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Property Value Reference(s)

Molecular Formula C₈H₉NS [1][2]

Molecular Weight 151.23 g/mol [1]

CAS Number 2362-62-1 [1]

Appearance
Cream to yellow to pale brown

powder
[2]

Melting Point 163-173 °C [2]

Boiling Point 258.9±33.0 °C (Predicted) [3]

Solubility
DMF: 30 mg/mL; DMSO: 30

mg/mL; Ethanol: 5 mg/mL
[3]

Purity (by HPLC) ≥96.0% [2]

Experimental Protocols
Synthesis of 4-Methylbenzothioamide from 4-
Methylbenzamide
This protocol details the synthesis of 4-Methylbenzothioamide via the thionation of 4-

methylbenzamide using Lawesson's reagent. This method is widely recognized for its efficiency

in converting amides to their corresponding thioamides.[3]

Materials:

4-Methylbenzamide

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

Anhydrous Toluene

Ethanol

Ethyl acetate
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Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Standard laboratory glassware for workup and purification

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, combine 4-methylbenzamide (1.0 equivalent) and Lawesson's reagent (0.5 to 0.6

equivalents).

Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

Thionation Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous

stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the

starting 4-methylbenzamide is consumed.

Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room

temperature. Carefully add ethanol to the reaction mixture to quench any remaining

Lawesson's reagent and its byproducts. Heat the mixture at reflux for a short period (e.g., 30

minutes) to ensure complete reaction of the byproducts.

Workup - Extraction: Remove the solvent under reduced pressure. Dissolve the residue in

ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and

brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude 4-Methylbenzothioamide by column chromatography on silica

gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford

the pure product.

Spectroscopic Characterization
The structural identity and purity of the synthesized 4-Methylbenzothioamide can be

confirmed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR (Proton NMR) Spectrum Analysis (Predicted):

Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region

(typically δ 7.0-8.0 ppm). The protons ortho to the thioamide group will appear as a doublet

at a downfield chemical shift compared to the protons meta to the thioamide group, which

will also appear as a doublet. The coupling constant (J) between these adjacent protons is

typically in the range of 7-9 Hz.

Methyl Protons: A singlet corresponding to the three protons of the methyl group will be

observed in the upfield region (typically δ 2.3-2.5 ppm).

Amide Protons (-NH₂): Two broad singlets corresponding to the two protons of the thioamide

group are expected. The chemical shift of these protons can be variable and they may

exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Spectrum Analysis (Predicted):

Thioamide Carbon (C=S): The carbon of the thioamide group is expected to have a

characteristic downfield chemical shift, typically in the range of δ 190-210 ppm.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The ipso-carbon

attached to the thioamide group and the ipso-carbon attached to the methyl group will have
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distinct chemical shifts. The two sets of equivalent aromatic carbons (CH) will also show

separate signals.

Methyl Carbon: A signal for the methyl carbon will appear in the upfield region of the

spectrum (typically δ 20-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR Spectrum Analysis (Predicted):

N-H Stretching: The N-H stretching vibrations of the primary thioamide group are expected to

appear as two bands in the region of 3300-3100 cm⁻¹.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will be observed

just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be seen just

below 3000 cm⁻¹.

C=S Stretching (Thioamide I band): A strong absorption band corresponding to the C=S

stretching vibration is expected in the region of 1200-1050 cm⁻¹. This is a key characteristic

peak for thioamides.

N-H Bending (Thioamide II band): The N-H bending vibration is typically observed in the

region of 1650-1620 cm⁻¹.

C-N Stretching (Thioamide III band): The C-N stretching vibration usually appears in the

range of 1420-1395 cm⁻¹.

Aromatic C=C Stretching: Bands corresponding to the C=C stretching vibrations of the

benzene ring will be present in the 1600-1450 cm⁻¹ region.

C-H Bending (Out-of-plane): A strong band in the 850-800 cm⁻¹ region is indicative of para-

disubstitution on the benzene ring.

Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows described in this guide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methylbenzothioamide

Molecular Structure
(C8H9NS)

Physicochemical Properties
(Melting Point, Solubility, etc.)

Spectroscopic Data
(NMR, FTIR)

Click to download full resolution via product page

Caption: Core information for 4-Methylbenzothioamide.
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Caption: Experimental workflow for the synthesis of 4-Methylbenzothioamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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